3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one
Overview
Description
3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one is a complex organic compound with the molecular formula C16H18BrNO3 It is known for its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one typically involves the reaction of spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one with α-bromopropionyl bromide in the presence of a base such as pyridine. The reaction is carried out under inert atmosphere conditions at temperatures ranging from 2-8°C to ensure the stability of the reactants and products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one involves its interaction with various molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloropropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one
- 3-(2-Iodopropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one
Uniqueness
Compared to its analogs, 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
3-(2-bromopropanoyl)spiro[1,3-benzoxazine-2,1'-cyclohexane]-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3/c1-11(17)14(19)18-15(20)12-7-3-4-8-13(12)21-16(18)9-5-2-6-10-16/h3-4,7-8,11H,2,5-6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCHXTHKSJHPPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(=O)C2=CC=CC=C2OC13CCCCC3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438380 | |
Record name | 3-(2-Bromopropanoyl)spiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158299-05-9 | |
Record name | 3-(2-Bromopropanoyl)spiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one in pharmaceutical chemistry?
A1: This compound serves as a crucial intermediate in the synthesis of Meropenem []. Meropenem is a broad-spectrum antibiotic belonging to the carbapenem class, known for its efficacy against a wide range of bacterial infections. The synthesis of such intermediates is vital in pharmaceutical chemistry as it allows for the large-scale production of essential medications like Meropenem.
Q2: Can you describe the synthetic route for producing this compound as outlined in the research?
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